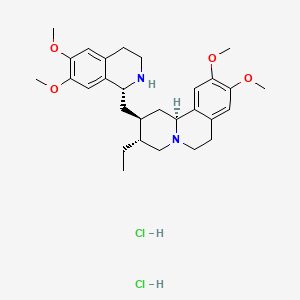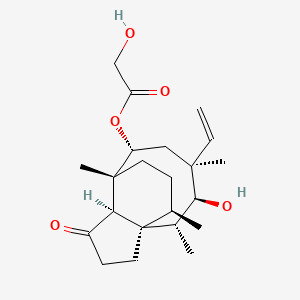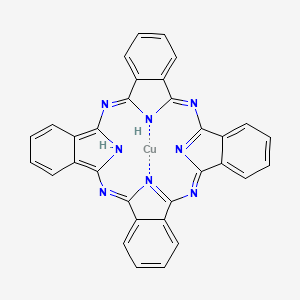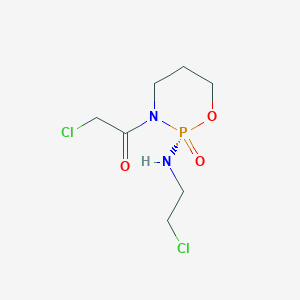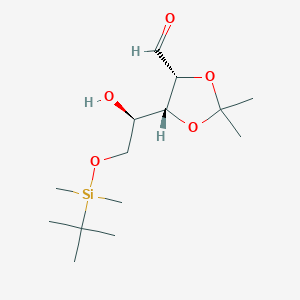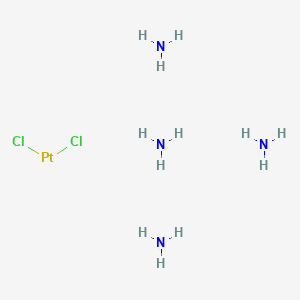
Tetraammineplatinum(II)chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tetraammineplatinum(II) chloride is a coordination complex of platinum (II). It consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions . It is commonly used as a precursor to synthesize other platinum catalysts .
Synthesis Analysis
Tetraammineplatinum(II) chloride is commonly used as a source of platinum. It can be used to deposit a layer of Pt electrode on Nafion membranes . It can also be used as a coupling catalyst in the electron beam technology for the decomposition of volatile organic compounds .Molecular Structure Analysis
The molecular structure of Tetraammineplatinum(II) chloride is represented by the linear formula: Pt(NH3)4Cl2·xH2O . It consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions .Chemical Reactions Analysis
Tetraammineplatinum(II) chloride can react with ammonium heptamolybdate under argon in the temperature range from 50 to 500°C. This reaction is accompanied by reduction of the metals, which is promoted by Pt 2+ ions in the presence of ammonia .Physical And Chemical Properties Analysis
Tetraammineplatinum(II) chloride has a molecular weight of 334.11 (anhydrous basis) . It is commonly used in laboratory chemicals .科学的研究の応用
Catalyst Preparation and Biofuels Production : Tetraammineplatinum(II) chloride is used in synthesizing catalysts for biofuels production. A chemical route for its synthesis has been developed, and its role in preparing catalysts for triglyceride molecule transfer and material scaling to industrial scale is significant (Martínez-Montalvo et al., 2017).
Hydrosilylation of Acetylene : It acts as an active and thermally stable catalyst in the hydrosilylation of acetylene with trichlorosilane or trimethoxysilane, showing high efficiency (Okamoto et al., 2002).
Radiolysis Studies : The compound has been studied in aqueous acidic solutions using pulse radiolysis, revealing insights into the reaction dynamics of platinum(II) complex ions (Khan et al., 1986).
Thermolysis in Aqueous Solutions : Research has explored its thermolysis with ammonium heptamolybdate and ammonium perrhenate in aqueous alkaline solutions, contributing to the understanding of platinum(II) and heptamolybdate ions reduction (Fesik et al., 2017; Zarazhevskii et al., 2008).
Ion Exchange Studies : Its ion exchange process with α-zirconium phosphate has been investigated, leading to a better understanding of hydrogen-ion exchange reactions (Hasegawa & Yamamine, 1983).
Ammonia Exchange in Aqueous Solution : The rate of ammonia exchange between tetraammineplatinum(II) and solution ammonia has been determined, contributing to the knowledge of ligand exchange mechanisms (Broennum et al., 1992).
Platinum Nanoparticle Synthesis : It has been used in the synthesis of platinum nanoparticles, demonstrating its utility in nanoparticle formation and characterization (Lee et al., 2009).
Thermal Stability Analysis : The thermal stability of tetraammineplatinum(II) chloride, among other platinum complexes, has been studied, providing insights into their decomposition and stability under various conditions (Hernández & Choren, 1983).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
azane;dichloroplatinum |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCPSOMSJYAQSY-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.Cl[Pt]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H12N4Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraammineplatinum(II)chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


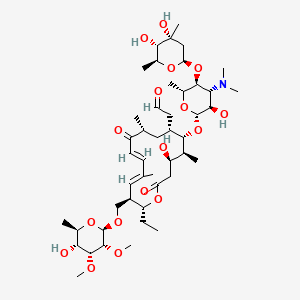
![(5aR,6S,8R,9S,10R,11S,11aS,12aS,13R)-9-ethyl-5-methyl-5a,6,8,9,10,11,11a,12-octahydro-5H-6,10:11,12a-dimethanoindolo[3,2-b]quinolizine-8,13-diol](/img/structure/B7945192.png)



